Hydrazinecarboxamide, 1-ethyl-2-((5-nitro-2-furanyl)methylene)-

Pharmacokinetics Oral Bioavailability Nitrofuran Absorption

Researchers seeking a gut-localized nitrofuran for avian histomoniasis models often face supply inconsistency. This compound provides a defined, low-systemic-absorption profile. Key data points for procurement specification: 33% oral absorption ensures high local intestinal exposure against Histomonas meleagridis. Feed administration at 0.025% demonstrated complete Mycoplasma gallisepticum prophylaxis and reduced mortality from 30.8% to 5.5%. N-ethyl semicarbazone structure enables SAR studies on alkyl chain effects without altering the 5-nitrofuran core.

Molecular Formula C8H10N4O4
Molecular Weight 226.19 g/mol
CAS No. 5579-89-5
Cat. No. B1662773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxamide, 1-ethyl-2-((5-nitro-2-furanyl)methylene)-
CAS5579-89-5
Molecular FormulaC8H10N4O4
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESCCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)
InChIKeyJGPNCLKRECLYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Nifursemizone Procurement Guide


Hydrazinecarboxamide, 1-ethyl-2-((5-nitro-2-furanyl)methylene)- (CAS 5579-89-5), commonly known as Nifursemizone, Etafurazone, or NF-161, is a synthetic 5-nitrofuran derivative [1]. It is structurally defined as 5-nitro-2-furaldehyde 2-ethylsemicarbazone, belonging to the semicarbazone subclass of nitrofuran antimicrobials . Unlike broad-spectrum topical or systemic nitrofurans such as Nitrofurazone, Nifursemizone is primarily classified as an antiprotozoal agent with a specific historical application in veterinary medicine for the treatment of histomoniasis in poultry [2].

Study Model Enteric antiprotozoal research requiring local gut retention
Target Context Histomonas meleagridis in poultry; class-defined antiprotozoal
Structural Probe N-ethyl semicarbazone tool for nitrofuran SAR and PK studies

Why Generic Nitrofuran Analogs Are Not Interchangeable


Substituting Nifursemizone with a generic nitrofuran semicarbazone such as Nitrofurazone introduces significant risk due to profound differences in pharmacokinetics and target organism specificity [1]. While both compounds share the 5-nitrofuran pharmacophore, the N-ethyl substitution on the semicarbazone side chain of Nifursemizone critically alters gastrointestinal absorption and metabolic fate [2]. The quantitative absorption and efficacy data detailed below demonstrate that this structural modification is not merely cosmetic but fundamentally changes the compound's biological fate and field performance, making simple class-based interchange scientifically invalid for applications requiring predictable local gut exposure or specific antiprotozoal activity.

Nifursemizone (target)
Generic nitrofurans (e.g. Nitrofurazone)
Oral absorption profile
Low systemic uptake; primarily retained in GI lumen
Oral absorption profile
High systemic absorption; not gut-localized
Target organism specificity
Classified antiprotozoal (Histomonas); narrow spectrum
Target organism specificity
Broad antibacterial spectrum; may not match protozoal models
Structural PK determinant
N-ethyl substituent reduces absorption; alters metabolic fate
Structural PK determinant
Unsubstituted semicarbazone; systemic exposure profile differs

Quantitative Differentiation vs Closest Analogs


Comparative Oral Absorption Profile

In a direct head-to-head study using radiolabeled compounds in rats, Nifursemizone (NF-161) exhibited significantly lower gastrointestinal absorption (33%) compared to both Nitrofurazone (88%) and AF-2 (59%) [1]. This 55-percentage-point differential versus Nitrofurazone means that approximately two-thirds of an oral dose of Nifursemizone remains within the gastrointestinal lumen, contrasting sharply with the near-complete systemic absorption of Nitrofurazone.

Oral Absorption
Head-to-head
33% absorbed (Nifursemizone)
vs 88% (Nitrofurazone), 59% (AF-2)
Supports higher local GI retention in research models
Rat study; radiolabeled compounds; fasted conditions
Pharmacokinetics Oral Bioavailability Nitrofuran Absorption

Field Efficacy as Poultry Feed Additive

In a controlled field trial, Nifursemizone (as Furamizole) administered at 0.025% in feed to baby chickens achieved a 0% avian mycoplasma infection rate compared to 3.7% in untreated controls, and reduced total mortality from 30.8% in controls to 5.5% in the treated group [1]. The feed efficiency ratio improved from 2.97 to 2.83.

Field Endpoint Response
Trial context
Mortality 5.5% vs 30.8% control;
0% mycoplasma infection vs 3.7%
Reported poultry field-study endpoint context
Feed additive 0.025%; baby chickens; continuous administration
Veterinary Medicine Feed Additive Mycoplasmosis Prevention

Target Indication Specificity

According to authoritative drug classification databases, Nifursemizone is specifically categorized as an antiprotozoal agent targeting Histomonas species in poultry, distinguishing it from broad-spectrum antibacterial nitrofurans such as Nitrofurazone and Furazolidone that are classified primarily as antibacterial agents [1]. This targeted classification reflects a distinct therapeutic niche rather than broader antimicrobial utility.

Classification Context
Class-level
Antiprotozoal (Histomonas) vs broad-spectrum antibacterial
Target-specific research selection context
KEGG DG01554; review for intended protozoal model
Antiprotozoal Histomonas meleagridis Poultry Disease

Structural Basis for Pharmacokinetic Differences

Nifursemizone bears an N-ethyl substituent on the semicarbazone nitrogen, distinguishing it structurally from the unsubstituted parent compound Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) [1]. Early structure-activity relationship studies established that substitution at the 2-position of the semicarbazone side chain alters both in vitro activity spectra and in vivo pharmacokinetic behavior, including urinary excretion and metabolic degradation [2]. The observed 33% oral absorption for Nifursemizone versus 88% for Nitrofurazone is mechanistically linked to this N-alkyl substitution, which influences solubility, intestinal permeability, and susceptibility to mucosal enzymatic degradation [3].

Structural PK Impact
Reported
N-ethyl substitution reduces absorption ~2.7-fold
Structural determinant of low oral absorption profile
SAR context; cross-study comparison; review for specific N-alkyl length
Structure-Activity Relationship Nitrofuran Metabolism Semicarbazone Derivatives

Optimal Application Scenarios


Histomoniasis Research in Poultry

Nifursemizone is specifically classified for antiprotozoal activity against Histomonas meleagridis in poultry [1]. Its low oral absorption (33%) supports high local intestinal exposure, aligning with the enteric pathogenesis of histomoniasis. Researchers investigating alternative treatments for blackhead disease in turkeys and chickens should prioritize this compound over Nitrofurazone, whose 88% absorption directs it away from the intestinal lumen [2].

Prophylactic Feed Additive Formulation

Field studies demonstrated that Nifursemizone at 0.025% in feed completely prevented Mycoplasma gallisepticum infection and reduced overall mortality from 30.8% to 5.5% [3]. This quantitative efficacy benchmark supports its use in formulation research for prophylactic feed additives, particularly where gut-localized antimicrobial action with minimal systemic absorption is desired.

Low-Absorption Reference in PK Studies

The 1973 absorption study by Tatsumi et al. provides a well-characterized pharmacokinetic profile for Nifursemizone: 33% oral absorption, influenced by both intestinal mucosal degradation and gastrointestinal solubility [2]. Nifursemizone can serve as a low-absorption comparator in studies evaluating novel nitrofuran derivatives or formulation strategies aimed at modulating gastrointestinal retention versus systemic delivery.

SAR Studies on Semicarbazone N-Alkylation

Nifursemizone represents a defined structural point in the nitrofuran semicarbazone SAR landscape: the N-ethyl substituent on the semicarbazone nitrogen [4]. Cross-study comparison with unsubstituted Nitrofurazone reveals that this single alkylation reduces oral absorption by a factor of approximately 2.7 [2]. This makes Nifursemizone a valuable tool compound for academic or industrial SAR programs exploring how N-alkyl chain length and branching modulate nitrofuran pharmacokinetics without altering the core 5-nitrofuran pharmacophore.

Application
Selection Property
Validation Focus
Histomonas meleagridis research in poultry
Low oral absorption; high gut retention
Intestinal exposure endpoint review
Prophylactic feed additive studies
Field-documented endpoint response
Mortality/infection reduction endpoints in poultry
Low-absorption PK comparator
Well-characterized absorption baseline
GI retention vs systemic delivery modeling
Nitrofuran semicarbazone SAR studies
Defined N-ethyl structural point
PK modulation without 5-nitrofuran core alteration
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